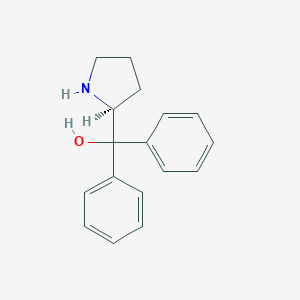
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol
Vue d'ensemble
Description
Le progabide est un analogue et un promédicament de l'acide gamma-aminobutyrique (GABA) utilisé principalement dans le traitement de l'épilepsie . Il agit comme un agoniste des récepteurs GABA A, GABA B et GABA A-ρ . Le progabide a également été étudié pour son potentiel dans le traitement d'autres troubles neurologiques tels que la maladie de Parkinson, la schizophrénie, la dépression clinique, les troubles anxieux et la spasticité .
Méthodes De Préparation
Le progabide est synthétisé par une série de réactions chimiques impliquant la formation de ses composants structuraux clés. La voie de synthèse implique généralement la réaction du 4-chlorobenzaldéhyde avec le 5-fluoro-2-hydroxybenzaldéhyde pour former le composé intermédiaire. Ce dernier est ensuite mis à réagir avec la butylamine pour obtenir le progabide . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour favoriser la réaction.
Analyse Des Réactions Chimiques
Le progabide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le progabide peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent convertir le progabide en sa forme active, le GABA.
Substitution : Le progabide peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, pour former différents dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent le GABA et d'autres métabolites qui conservent les propriétés thérapeutiques du progabide .
Applications de la recherche scientifique
Le progabide a été largement étudié pour ses applications dans divers domaines :
Chimie : Le progabide sert de composé modèle pour étudier la synthèse et les réactions des analogues du GABA.
Biologie : Il est utilisé pour étudier le rôle des systèmes GABAergiques dans les fonctions et les troubles neurologiques.
Mécanisme d'action
Le progabide exerce ses effets en se liant aux récepteurs GABA A et GABA B situés sur les terminaisons des fibres afférentes primaires . La liaison aux récepteurs GABA A augmente l'affinité du récepteur pour le GABA, ce qui conduit à un flux accru d'ions chlorure à travers la membrane terminale et à une inhibition présynaptique accrue . L'activation des récepteurs GABA B retarde l'afflux d'ions calcium dans les terminaisons, réduisant ainsi la libération d'acides aminés excitateurs et d'autres neurotransmetteurs .
Applications De Recherche Scientifique
Progabide has been extensively studied for its applications in various fields:
Chemistry: Progabide serves as a model compound for studying the synthesis and reactions of GABA analogues.
Biology: It is used to investigate the role of GABAergic systems in neurological functions and disorders.
Mécanisme D'action
Progabide exerts its effects by binding to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors increases the affinity of the receptor for GABA, leading to an augmented flux of chloride ions across the terminal membrane and increased presynaptic inhibition . Activation of GABA B receptors retards the influx of calcium ions into the terminals, reducing the release of excitatory amino acids and other transmitters .
Comparaison Avec Des Composés Similaires
Le progabide est unique parmi les analogues du GABA en raison de sa capacité à agir comme un agoniste pour plusieurs sous-types de récepteurs GABA. Des composés similaires incluent :
Baclofène : Un agoniste des récepteurs GABA B utilisé pour traiter la spasticité.
Gabapentine : Un analogue du GABA utilisé pour traiter la douleur neuropathique et l'épilepsie.
Vigabatrine : Un inhibiteur de la GABA transaminase utilisé pour traiter l'épilepsie.
Propriétés
IUPAC Name |
diphenyl-[(2S)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCGXUGBDJGFFY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369275 | |
| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112068-01-6 | |
| Record name | α,α-Diphenyl-L-prolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112068-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112068016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3HE3KC32M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is (S)-Diphenyl(pyrrolidin-2-yl)methanol commonly used in as a catalyst?
A1: (S)-Diphenyl(pyrrolidin-2-yl)methanol has proven to be an effective catalyst in a range of asymmetric reactions. For instance, it has been successfully utilized in the organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives [ ]. Additionally, it has demonstrated efficacy in the enantioselective synthesis of β-allenoates via phosphine-catalyzed reactions [ , ]. These examples highlight its versatility in facilitating the creation of chiral molecules.
Q2: How does the structure of (S)-Diphenyl(pyrrolidin-2-yl)methanol contribute to its catalytic activity?
A2: The chiral nature of (S)-Diphenyl(pyrrolidin-2-yl)methanol stems from the presence of a stereogenic center at the carbon atom attached to the pyrrolidine ring. This chirality allows the molecule to preferentially interact with substrates in a specific orientation, leading to the formation of one enantiomer over the other. Its effectiveness as a chiral auxiliary in asymmetric synthesis is attributed to this ability to induce chirality in the product molecules [ ].
Q3: Can (S)-Diphenyl(pyrrolidin-2-yl)methanol be used to synthesize polymers?
A3: Yes, research has shown that (S)-Diphenyl(pyrrolidin-2-yl)methanol can be incorporated into dimeric zinc complexes, which exhibit catalytic activity in the asymmetric alternating copolymerization of cyclohexene oxide and CO2 [ ]. This highlights its potential application in the development of chiral polymers.
Q4: Are there alternative synthetic routes to obtain (S)-Diphenyl(pyrrolidin-2-yl)methanol?
A4: A study explored convenient synthesis methods for (S)-Diphenyl(pyrrolidin-2-yl)methanol starting from L-proline and employing different N-protection strategies [ ]. The research demonstrated that while the N-protection group did not impact the optical purity of the final compound, it did influence the chemical yield.
Q5: Has (S)-Diphenyl(pyrrolidin-2-yl)methanol been incorporated into other catalyst systems?
A5: Yes, researchers have successfully synthesized a new C(2)-symmetric chiral catalyst by reacting 2,5-dichloromethyl-1,3,4-oxadiazole with (S)-Diphenyl(pyrrolidin-2-yl)methanol [ ]. This catalyst exhibited promising results in the catalytic asymmetric reduction of prochiral ketones with borane.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
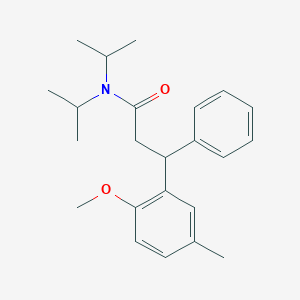
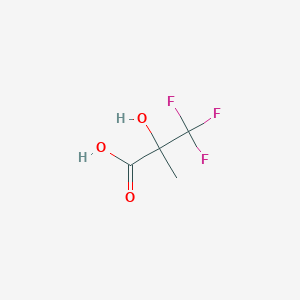
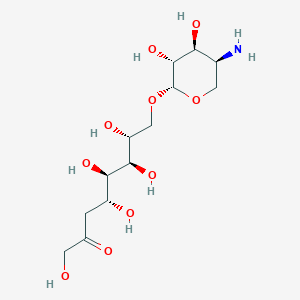
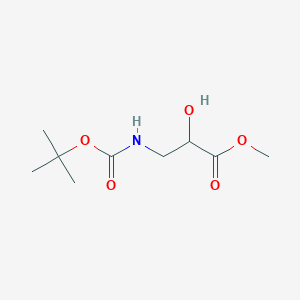
![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
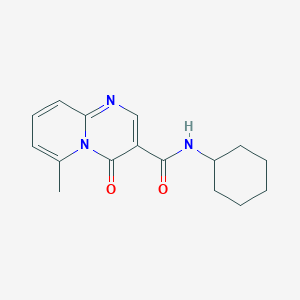
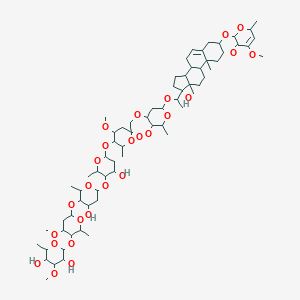
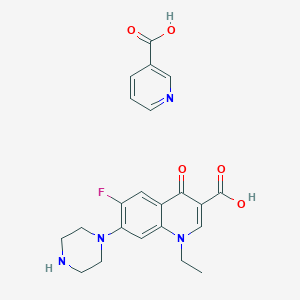
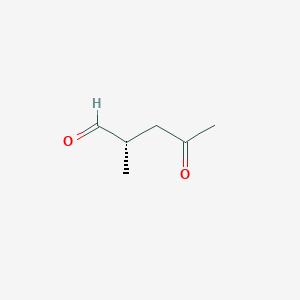


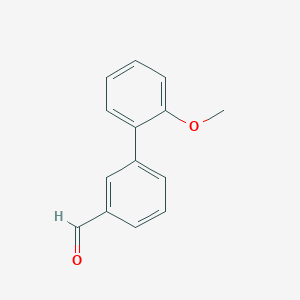

![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)
